![molecular formula C6H14O3 B14703858 [(2-Methylbutan-2-yl)peroxy]methanol CAS No. 17742-79-9](/img/structure/B14703858.png)
[(2-Methylbutan-2-yl)peroxy]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methylbutan-2-yl)peroxy]methanol is an organic compound characterized by the presence of a peroxy group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylbutan-2-yl)peroxy]methanol typically involves the reaction of 2-methyl-2-butanol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is subsequently converted to the desired peroxy compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Methylbutan-2-yl)peroxy]methanol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced to form 2-methyl-2-butanol and methanol.
Substitution: The peroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized organic compounds.
Reduction: 2-Methyl-2-butanol and methanol.
Substitution: Substituted organic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(2-Methylbutan-2-yl)peroxy]methanol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential therapeutic applications due to its oxidative properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(2-Methylbutan-2-yl)peroxy]methanol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl hydroperoxide
- Cumene hydroperoxide
- Methyl ethyl ketone peroxide
Comparison
[(2-Methylbutan-2-yl)peroxy]methanol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxy compounds. Its branched alkyl group provides steric hindrance, influencing its reactivity and making it suitable for specific applications where other peroxy compounds may not be as effective.
Eigenschaften
CAS-Nummer |
17742-79-9 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
2-methylbutan-2-ylperoxymethanol |
InChI |
InChI=1S/C6H14O3/c1-4-6(2,3)9-8-5-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
ATZOJTMZIMSDJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OOCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)
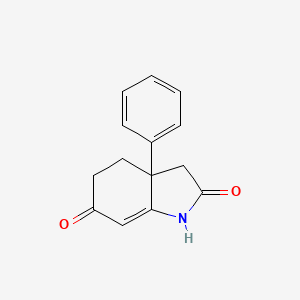
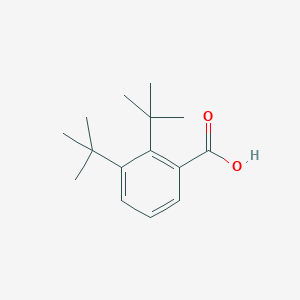
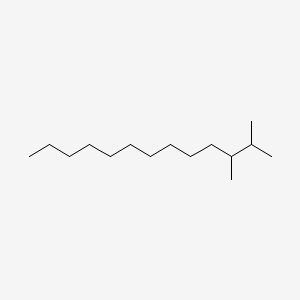
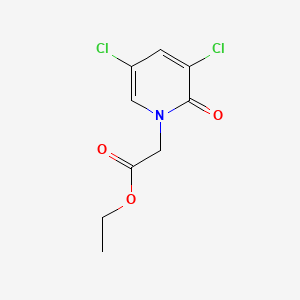
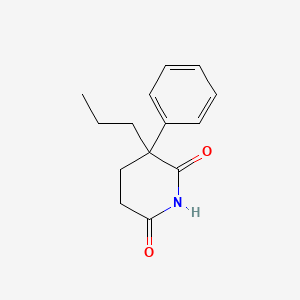

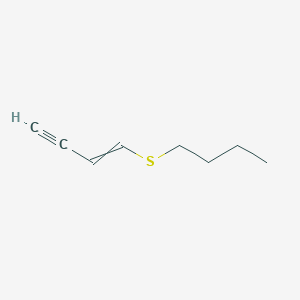
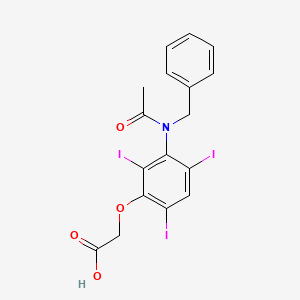
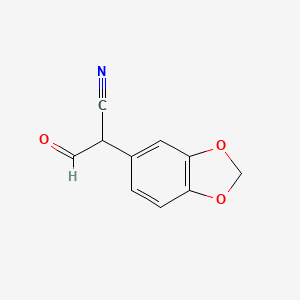
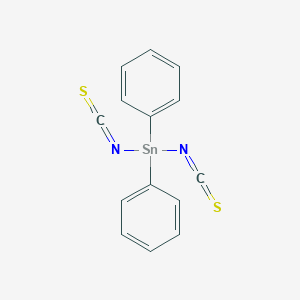
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
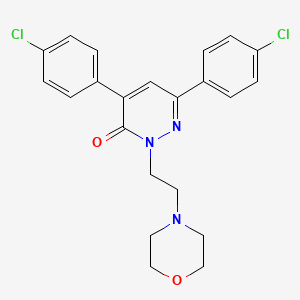
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
